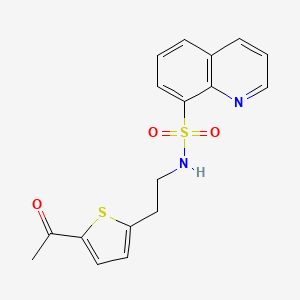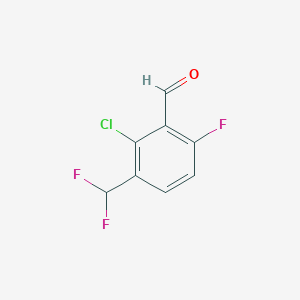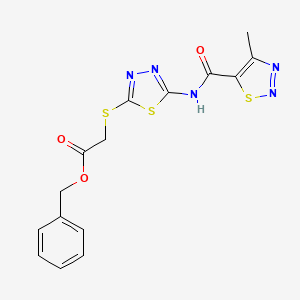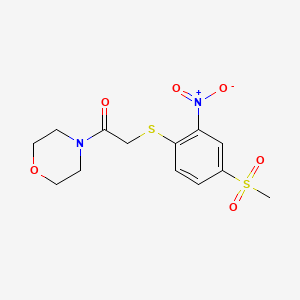
5-(2,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol, commonly known as DMOT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMOT is a heterocyclic compound that contains an oxadiazole ring and a thiol group. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for various research applications.
Aplicaciones Científicas De Investigación
Synthesis and Electronic Structure
5-(2,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol derivatives have been synthesized through ring closure reactions of various acylhydrazides with carbon disulfide. These compounds underwent further transformations to Mannich bases, showing antibacterial and antituberculostatic activities. Molecular orbital calculations highlighted electron delocalization over the ring, and studies on tautomeric equilibrium favored the thione form over the thiol in both gas and aqueous phases (Aydogan et al., 2002).
Antimicrobial Evaluation
New series of derivatives were prepared by converting aryl/aralkyl organic acids into esters, hydrazides, and ultimately 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols. These compounds showed varied antimicrobial and hemolytic activities against a panel of microbes, indicating potential for further biological screening (Gul et al., 2017).
Antibiotic and Lipoxygenase Activity
A series of compounds incorporating 2,4-dimethylphenyl and oxadiazole moieties were synthesized to study their effects against both Gram-positive and Gram-negative bacteria, as well as lipoxygenase activity. Certain derivatives showed substantial antibacterial and lipoxygenase inhibitory activities, highlighting their pharmacological potential (Rasool et al., 2016).
Antimicrobial and Anti-Proliferative Activities
Compounds derived from 1,3,4-oxadiazole N-Mannich bases exhibited significant in vitro inhibitory activity against pathogenic bacteria and the fungus Candida albicans. Additionally, certain derivatives showed potent anti-proliferative activity against various cancer cell lines, underscoring their potential in antimicrobial and cancer treatment applications (Al-Wahaibi et al., 2021).
Green Chemistry Approach
An ultrasound-assisted, low-solvent, and acid/base-free synthesis method for 5-substituted 1,3,4-oxadiazole-2-thiol derivatives demonstrated potent antimicrobial and antioxidant properties. This green chemistry approach not only emphasizes the environmental benefits but also highlights the pharmacological potential of these compounds in treating various diseases, including cancer and diabetes (Yarmohammadi et al., 2020).
Propiedades
IUPAC Name |
5-(2,4-dimethylphenyl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-6-3-4-8(7(2)5-6)9-11-12-10(14)13-9/h3-5H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKQDBOCGWQUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=S)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2794955.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzenesulfonamide](/img/structure/B2794956.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride](/img/structure/B2794958.png)
![N-(2,5-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2794959.png)


![N-(2-chlorobenzyl)-6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)
![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2794967.png)

![8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2794973.png)


![9-(4-ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2794977.png)